Ethyl 6-(tert-butyl)-4-chloronicotinate
Overview
Description
Ethyl 6-(tert-butyl)-4-chloronicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an ethyl ester group, a tert-butyl group, and a chlorine atom attached to the nicotinic acid core
Mechanism of Action
Target of Action
The compound “Ethyl 6-(tert-butyl)-4-chloronicotinate” is a type of ester, which are often used in drug molecules due to their ability to modify the drug’s solubility, absorption, and distribution properties . .
Mode of Action
As an ester, this compound could potentially be metabolized in the body through ester hydrolysis, a common biochemical reaction where an ester is split into an alcohol and a carboxylic acid . This could potentially modify the compound’s activity and interaction with its targets.
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Ester compounds are often well-absorbed due to their lipophilic nature, and they are typically metabolized via ester hydrolysis, as mentioned above .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds or enzymes. For example, the rate of ester hydrolysis can be influenced by the pH of the environment, with the reaction generally occurring faster in more acidic or basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(tert-butyl)-4-chloronicotinate typically involves the esterification of 6-(tert-butyl)-4-chloronicotinic acid with ethanol. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ester bond. Common conditions include refluxing the reactants in the presence of a dehydrating agent such as sulfuric acid or using a base like sodium hydroxide to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction parameters, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(tert-butyl)-4-chloronicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of 6-(tert-butyl)-4-aminonicotinate or 6-(tert-butyl)-4-thionicotinate.
Reduction: Formation of 6-(tert-butyl)-4-chloronicotinyl alcohol.
Oxidation: Formation of 6-(tert-butyl)-4-chloronicotinic acid.
Scientific Research Applications
Ethyl 6-(tert-butyl)-4-chloronicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Ethyl 6-(tert-butyl)-4-chloronicotinate can be compared with other nicotinic acid derivatives such as:
- Ethyl 6-(tert-butyl)-4-bromonicotinate
- Ethyl 6-(tert-butyl)-4-fluoronicotinate
- Ethyl 6-(tert-butyl)-4-iodonicotinate
These compounds share similar structural features but differ in the halogen atom attached to the nicotinic acid coreThis compound is unique due to the specific properties imparted by the chlorine atom, such as its electron-withdrawing effect and influence on the compound’s overall stability .
Properties
IUPAC Name |
ethyl 6-tert-butyl-4-chloropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-5-16-11(15)8-7-14-10(6-9(8)13)12(2,3)4/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINCANJVFNERAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1Cl)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.